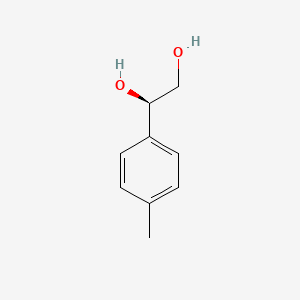

(R)-1-(4-Methylphenyl)-1,2-ethanediol

Description

Properties

CAS No. |

179914-05-7 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(1R)-1-(4-methylphenyl)ethane-1,2-diol |

InChI |

InChI=1S/C9H12O2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9-11H,6H2,1H3/t9-/m0/s1 |

InChI Key |

LRVUCXFUHLHEDF-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CO)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(CO)O |

Origin of Product |

United States |

Preparation Methods

Biocatalytic Deracemization Using Candida albicans

A highly enantioselective method involves the deracemization of racemic 1-(4-substituted phenyl)-1,2-ethanediols using resting cells of Candida albicans CCT 0776. This one-pot stereoinversion process converts racemic mixtures into the (R)-enantiomer with high enantiomeric excess.

- Process : The racemic diol is subjected to biotransformation by Candida albicans cells under controlled conditions.

- Advantages : High enantioselectivity, mild reaction conditions, and environmentally friendly biocatalysis.

- Limitations : Requires optimization of cell viability and reaction parameters for scale-up.

This method is documented in a 2014 study published in Process Chemistry and Technology and demonstrates a simple, effective route to obtain (R)-1-(4-methylphenyl)-1,2-ethanediol from racemic precursors.

Chemical Synthesis via Reduction of 1-(4-Methylphenyl)ethanone Derivatives

Chemical routes typically start from 1-(4-methylphenyl)ethanone or related ketones, followed by stereoselective reduction to the diol.

- Stepwise Approach :

- Formation of oxime or related intermediates from the ketone.

- Reduction using chiral catalysts or reagents to yield the (R)-diol.

- Reagents : Commonly used reducing agents include borane complexes or catalytic hydrogenation with chiral ligands.

- Challenges : Use of hazardous reagents (e.g., borane), expensive catalysts, and multi-step procedures increase cost and complexity.

While effective, these methods often suffer from lower overall yields and require careful control of stereochemistry.

Enzymatic Resolution and Stereoinversion

Enzymatic resolution of racemic mixtures using specific oxidoreductases or epimerases can selectively convert one enantiomer to the other, enriching the (R)-form.

- Mechanism : Selective oxidation of the (S)-enantiomer followed by reduction to the (R)-enantiomer.

- Advantages : High stereoselectivity and mild conditions.

- Disadvantages : Limited substrate scope and potential scale-up challenges.

This approach is related to the biocatalytic deracemization but may involve isolated enzymes rather than whole cells.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Biocatalytic Deracemization | Racemic 1-(4-substituted phenyl)-1,2-ethanediol | Candida albicans resting cells | High (not specified) | >99% ee (R) | Mild, environmentally friendly, high selectivity | Requires biocatalyst maintenance |

| Chemical Reduction of Ketone | 1-(4-Methylphenyl)ethanone | Borane, chiral catalysts | Moderate | High (variable) | Established chemical method | Hazardous reagents, costly catalysts |

| Enzymatic Resolution | Racemic diol | Oxidoreductases | Moderate | High | High stereoselectivity | Limited scalability |

Detailed Research Findings

- The biocatalytic method using Candida albicans offers a one-pot stereoinversion process that is highly enantioselective and operationally simple. This method avoids the use of expensive chiral catalysts and hazardous reagents, making it suitable for industrial application.

- Chemical synthesis routes, while well-established, often involve multiple steps including oxime formation, condensation, and reduction. These steps require careful handling of reagents like benzyl bromide and borane, which pose safety and environmental concerns.

- Enzymatic resolution methods provide an alternative by selectively converting one enantiomer to the other, but they may be limited by enzyme availability and reaction scale.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methylphenyl)-1,2-ethanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can yield the corresponding alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like thionyl chloride or tosyl chloride can be used to convert hydroxyl groups into other functional groups.

Major Products Formed

Oxidation: 4-Methylbenzaldehyde or 4-Methylacetophenone.

Reduction: 4-Methylphenylethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Applications in Organic Synthesis

Chiral Building Block : (R)-1-(4-Methylphenyl)-1,2-ethanediol serves as a versatile chiral building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its ability to impart chirality to the resulting compounds.

Synthesis of Complex Molecules : The compound can be employed in the synthesis of complex molecules through methods such as:

- Acylation Reactions : It can undergo acylation to form esters or amides that are crucial intermediates in drug development.

- Deracemization Processes : Research has demonstrated its use in highly enantioselective deracemization processes using microbial catalysts like Candida albicans, which convert racemic mixtures into enantiomerically pure products .

Pharmaceutical Applications

Antimicrobial Agents : this compound derivatives have shown promise as antimicrobial agents. Studies indicate that modifications to the hydroxyl groups can enhance their efficacy against various bacterial strains.

Analgesic and Anti-inflammatory Drugs : The compound is a precursor for synthesizing analgesics and anti-inflammatory drugs. Its structural features allow for modifications that can optimize pharmacological activity while minimizing side effects.

Materials Science Applications

Polymer Chemistry : In materials science, this compound is used as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices enhances the material's performance in applications such as coatings and adhesives.

Case Studies

Mechanism of Action

The mechanism of action of ®-1-(4-Methylphenyl)-1,2-ethanediol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The chiral nature of the compound allows for selective interactions with chiral catalysts or enzymes, resulting in high enantiomeric excess in the products.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups (e.g., -CH₃, -OCH₃) : Increase solubility and stability but may reduce reactivity in electrophilic reactions .

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Enhance electrophilicity and binding affinity in enzyme-substrate interactions but may reduce bioavailability .

- Bulkier Substituents (e.g., 2-naphthyl) : Can hinder enzymatic activity despite structural similarity, as seen in SgcC5 assays .

Physicochemical Properties

- NMR Data : For (S)-1-(4-Methylphenyl)-1,2-ethanediol: δ = 2.34 (s, 3H, -CH₃), 3.61–3.71 (m, 2H, -CH₂OH), 4.75 (dd, 1H, -CH(OH)), 7.16–7.27 ppm (m, 4H, aromatic) .

- Thermochemical Stability: Intramolecular hydrogen bonding (O-H···O distance: ~2.24 Å) enhances stability, comparable to 1,2-ethanediol monoacetate .

- Melting Points : 1-(4-Methoxyphenyl)-1,2-ethanediol has a higher melting point than the 4-methyl derivative due to stronger intermolecular forces .

Biological Activity

(R)-1-(4-Methylphenyl)-1,2-ethanediol, also known as (R)-p-tolyl-1,2-ethanediol, is a chiral compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHO, and it features a hydroxyl group attached to a 4-methylphenyl group. Its chirality is crucial for its biological activity, particularly in pharmacological contexts.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including enzymatic and chemical approaches. Notably, biocatalytic methods using whole cells or isolated enzymes have shown promise in achieving high enantiomeric excess (ee) and yield.

- Biocatalytic Synthesis : The use of microorganisms such as Brevibacterium lutescens has been reported to facilitate the oxidation of this compound with high enantioselectivity .

- Enzymatic Methods : Enzymes like lipases and dehydrogenases have been employed for the asymmetric reduction of ketones to produce this compound with notable yields and ee .

Neuroprotective Effects

This compound is an intermediate in the synthesis of eliprodil, a drug known for its neuroprotective properties. Research indicates that the (R)-enantiomer exhibits significant neuroprotective effects in models of ischemic stroke. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Antioxidant Activity

Studies have demonstrated that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative damage in cellular systems. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition could lead to interactions with other therapeutic agents.

Case Studies

Case Study 1: Neuroprotection in Ischemic Models

In a study involving animal models of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes. The compound's ability to modulate glutamate receptors was identified as a key mechanism .

Case Study 2: Antioxidant Efficacy

A recent investigation assessed the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively reduced oxidative stress markers in vitro .

Research Findings Overview

| Study | Findings | Methodology |

|---|---|---|

| Di Fabio et al. (1995) | Demonstrated neuroprotective effects in ischemic models | Animal studies |

| Saini & Sareen (2017) | Identified antioxidant properties | In vitro assays |

| Ye et al. (2016) | Explored enzyme inhibition mechanisms | Biochemical assays |

Q & A

What are the established methodologies for synthesizing enantiopure (R)-1-(4-Methylphenyl)-1,2-ethanediol, and how do they address stereochemical control?

Basic Research Question

Enantiopure synthesis of this compound is critical for pharmaceutical applications. A robust method involves microbial oxidative resolution using Sphingomonas sp. HXN-200 cells, which selectively oxidizes one enantiomer of racemic 1,2-diols. This process yields this compound with >98% enantiomeric excess (ee) by exploiting the enzyme’s regio- and stereoselectivity. The reaction proceeds via aldehyde intermediates, with hydroxy carboxylic acids as byproducts .

How can crystallographic studies resolve structural ambiguities in enzyme-substrate complexes involving this compound analogs?

Advanced Research Question

Structural insights into enzyme interactions require substrate analogs due to challenges in isolating natural substrates. For example, (R)-1-(2-naphthyl)-1,2-ethanediol was used as a mimic for SgcC5 enzyme co-crystallization, despite lacking catalytic activity. The crystal structure (PDB: 4ZXW) revealed a 2.20 Å resolution model in space group P2₁2₁2₁, with key hydrogen-bonding interactions between the diol and enzyme active sites. This approach highlights the importance of molecular replacement and cryoprotectant optimization (e.g., sucrose inclusion) for stabilizing labile complexes .

What experimental strategies mitigate contradictions in substrate activity data during enzyme kinetic studies?

Advanced Research Question

Discrepancies between substrate binding and catalytic activity (e.g., inactive analogs like (R)-1-(2-naphthyl)-1,2-ethanediol in SgcC5 assays) necessitate orthogonal validation. Strategies include:

- Activity-independent structural analysis : Co-crystallization with inactive analogs to map binding pockets.

- Computational docking : To predict steric clashes or electronic mismatches.

- Alternative assays : Fluorescence polarization or isothermal titration calorimetry (ITC) to verify binding without requiring catalysis .

How does the stereochemistry of this compound influence its role as a chiral building block in drug synthesis?

Basic Research Question

The (R)-configuration enables precise spatial alignment in pharmacophores. For instance, vicinal diols like this compound serve as intermediates in synthesizing β-blockers or antiviral agents. The microbial resolution method ensures high enantiopurity, critical for avoiding off-target effects in biological systems. Conformational analysis via NMR or circular dichroism (CD) can validate stereochemical integrity post-synthesis.

What are the challenges in characterizing gauche-trans equilibria of this compound, and how do solvent effects modulate this equilibrium?

Advanced Research Question

The diol’s conformational flexibility (gauche vs. trans) impacts reactivity and solubility. Gas-phase quantum chemical calculations reveal a preference for gauche conformers due to intramolecular hydrogen bonding. In aqueous solution, solvent interactions shift the equilibrium toward trans conformers, reducing internal H-bonding. Techniques like FTIR spectroscopy and molecular dynamics simulations are used to quantify these effects, with dielectric constant adjustments (e.g., DMSO vs. water) providing mechanistic insights .

How can researchers address low yields in diol-based esterification reactions involving this compound?

Basic Research Question

Low yields often stem from steric hindrance or competing side reactions. Methodological improvements include:

- Catalyst optimization : Lipases (e.g., CAL-B) for regioselective acylation.

- Protection/deprotection strategies : Temporary silylation of one hydroxyl group.

- Continuous extraction : To remove inhibitory byproducts (e.g., aldehydes) during microbial resolution .

What are the limitations of using this compound in enzyme co-crystallization, and how can they be overcome?

Advanced Research Question

Despite its utility, the compound’s small size and flexibility complicate crystallization. Solutions include:

- Larger aromatic analogs : e.g., 2-naphthyl derivatives, to enhance crystal packing.

- Cryoprotectant screening : Sucrose or glycerol to stabilize protein-diol interactions.

- Soaking vs. co-crystallization : Pre-formed crystals soaked with the diol may reduce lattice disruption .

How do computational models predict the metabolic fate of this compound in biological systems?

Advanced Research Question

Density functional theory (DFT) simulations map oxidation pathways, identifying potential aldehyde intermediates and glutathione adducts. These models align with in vitro microsomal assays, where cytochrome P450 enzymes mediate phase I metabolism. Predictive toxicology tools (e.g., DSSTox) leverage structural fingerprints to forecast hepatic clearance and metabolite toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.